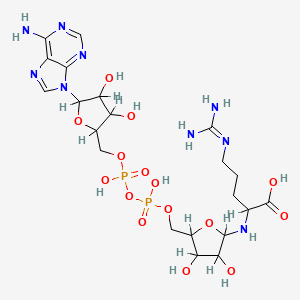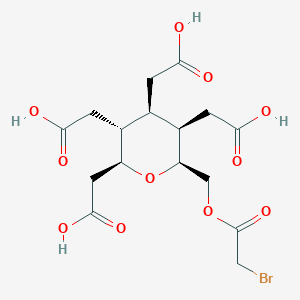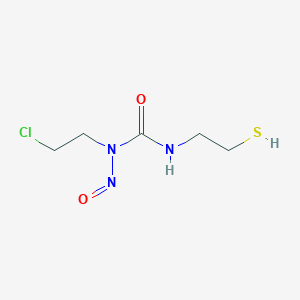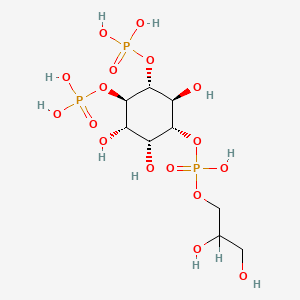
Benzyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-didehydrobenzene is a benzyne and an aryne.
Aplicaciones Científicas De Investigación
Versatility in Organic Chemistry
Benzyne, a highly reactive intermediate with a carbon-carbon triple bond, is integral in organic chemistry. It is used to synthesize products like pharmaceuticals, agrochemicals, dyes, and polymers. The hexadehydro-Diels–Alder reaction is a significant method to generate benzyne, which then reacts to form structurally complex benzenoid products (Hoye et al., 2012).
Synthesis of Polyacenes
In the field of organoelectronics, the synthesis of polyacenes, which are organic compounds with multiple fused aromatic rings, is crucial. Benzyne is used in the domino hexadehydro-Diels–Alder reaction to create polyacenes from acyclic polyyne precursors, showcasing its role in forming complex aromatic compounds (Xiao & Hoye, 2018).
Utility in Natural Product Synthesis
Benzyne is used to synthesize over 75 individual natural products, indicating its significance in this field. Its ability to rapidly functionalize aromatic rings, often in a regioselective manner, is particularly advantageous (Tadross & Stoltz, 2012).
Thermochemical Properties
The study of benzynes' thermochemical properties has been ongoing for nearly 50 years, highlighting their importance in theoretical and experimental chemistry. Understanding these properties is crucial for exploring their reactions and stability (Wenthold, 2010).
Gas-Phase Reactions
In gas-phase chemistry, benzyne's potential is demonstrated through Diels–Alder cycloadditions with polycyclic aromatic hydrocarbons. This application has implications for the development of carbon nanotubes, showcasing benzyne's role in advanced materials science (Fort & Scott, 2011).
Photoinitiated Reactions
Benzyne is used in photoinitiated cycloaddition reactions. Its stability and compatibility with various functional groups make it valuable in fields requiring site-specific labeling and cross-linking (Gann et al., 2014).
Propiedades
Número CAS |
462-80-6 |
|---|---|
Fórmula molecular |
C6H4 |
Peso molecular |
76.1 g/mol |
Nombre IUPAC |
cyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H4/c1-2-4-6-5-3-1/h1-4H |
Clave InChI |
KLYCPFXDDDMZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC#CC=C1 |
SMILES canónico |
C1=CC#CC=C1 |
Otros números CAS |
462-80-6 |
Sinónimos |
benzyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)





